molecular formula C22H27N5O2 B6461497 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-methoxyphenyl)piperazine CAS No. 2548985-78-8

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-methoxyphenyl)piperazine

Cat. No.: B6461497
CAS No.: 2548985-78-8
M. Wt: 393.5 g/mol
InChI Key: SQINEKSIPRDTEG-UHFFFAOYSA-N
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Description

This compound features a 2-tert-butylimidazo[1,2-b]pyridazine core linked via a carbonyl group to a 4-(2-methoxyphenyl)piperazine moiety. The tert-butyl substituent may enhance metabolic stability and lipophilicity, influencing pharmacokinetic profiles .

Properties

IUPAC Name

(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-22(2,3)19-15-27-20(23-19)10-9-16(24-27)21(28)26-13-11-25(12-14-26)17-7-5-6-8-18(17)29-4/h5-10,15H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQINEKSIPRDTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-methoxyphenyl)piperazine is a complex organic compound belonging to the imidazo[1,2-b]pyridazine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a calcium/calmodulin-dependent protein kinase II (CaMKII) inhibitor. CaMKII plays a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and cellular signaling pathways related to neurological disorders and cardiac diseases.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N5O2C_{16}H_{21}N_{5}O_{2} with a molecular weight of approximately 305.37 g/mol. The structure features a unique combination of heterocyclic rings that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₂₁N₅O₂
Molecular Weight305.37 g/mol
IUPAC NameThis compound

The biological activity of this compound is hypothesized to involve:

  • Inhibition of CaMKII : This inhibition may lead to altered neurotransmitter release and modulation of synaptic plasticity, which is significant in treating neurological conditions.
  • Interaction with Serotonergic Receptors : Similar compounds have shown affinity for serotonergic receptors (5-HT1A, 5-HT6, and 5-HT7), suggesting potential antidepressant-like effects.

Biological Activity Studies

Research indicates that derivatives of piperazine compounds exhibit various biological activities:

  • Antidepressant-like Activity : Studies have shown that piperazine derivatives can exhibit significant affinity toward serotonergic receptors, with some compounds demonstrating stronger effects than traditional antidepressants like imipramine .
    • Case Study : A series of new derivatives were synthesized and evaluated for their antidepressant-like activity using the tail suspension test. The most promising compound exhibited an affinity for the 5-HT1A receptor with a Ki value < 1 nM, indicating strong potential for further development.
  • Anti-inflammatory and Anti-cancer Properties : Compounds with similar structural features have been linked to anti-inflammatory effects and potential anti-cancer activities due to their ability to modulate various signaling pathways involved in tumor growth and inflammation.
  • Neuroprotective Effects : The inhibition of CaMKII has implications for neuroprotection in models of neurodegenerative diseases, suggesting that this compound could be beneficial in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other imidazo-pyridazine derivatives:

Compound NameBiological Activity
1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperazinePotential anti-cancer properties
1-{2-phenylimidazo[1,2-b]pyridazine-6-carbonyl}piperazineNeuroprotective effects
4-(3-methylphenyl)piperazineAffinity for serotonergic receptors

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound Name/ID Core Structure Key Substituents on Core Biological Relevance
Target Compound Imidazo[1,2-b]pyridazine 2-tert-butyl Enhanced stability/lipophilicity
HBK14–HBK19 Piperazine-phenoxyethyl Chloro/methyl/trimethylphenoxy Dopamine/serotonin receptor ligands
6-Acetyl-7-hydroxy-4-methylcoumarin derivatives Coumarin 4-(3-methoxyphenyl)piperazine 5-HT1A receptor activity
Pyridazinone derivatives Pyridazinone 4-(2-fluorophenyl)piperazine Anticancer/antipsychotic activity
Compound 42 (HRP 392) Benzisoxazole 4-(2-methoxyphenyl)piperazine Antipsychotic with reduced EPS

Piperazine Substituent Variations

The 4-(2-methoxyphenyl)piperazine group is critical for receptor binding. Key comparisons include:

  • 4-(2-Fluorophenyl)piperazine (–4): Fluorine’s electronegativity enhances binding to serotonin/dopamine receptors but may reduce metabolic stability compared to methoxy .
  • 4-(Bromophenyl/Chlorophenyl)piperazine (): Halogenated derivatives show higher receptor affinity but increased toxicity risks .
  • Phenylpiperazine vs. 2-Methoxyphenylpiperazine : Propanamide derivatives with phenylpiperazine (e.g., compound 18) outperformed 2-methoxyphenyl analogs (e.g., compound 19) in cytotoxicity, suggesting linker length and substituent position modulate activity .

Linker and Side Chain Modifications

  • Carbonyl vs. Acetamide/Propanamide Linkers : The carbonyl group in the target compound allows conformational rigidity, whereas flexible linkers (e.g., three-atom propanamide in compound 18) improve receptor interaction .
  • Ethoxyethyl vs. Propoxy Chains : HBK compounds with ethoxyethyl chains (HBK14–15) showed higher receptor affinity than propoxy analogs (HBK16–19), indicating steric effects .

Pharmacological and Receptor-Binding Insights

Receptor Affinity and Selectivity

  • 5-HT1A/D2 Receptor Activity : The 2-methoxyphenyl group is prevalent in 5-HT1A ligands (e.g., coumarin derivatives ), while benzisoxazole-piperazine hybrids (e.g., compound 42) exhibit dual D2/5-HT2A affinity with reduced extrapyramidal symptoms (EPS) .
  • Antipsychotic Potential: Biphenyl-arylpiperazine derivatives (e.g., 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone) demonstrated anti-dopaminergic activity with lower catalepsy, linked to QPlogBB and electron affinity parameters .

Cytotoxic and Anticancer Activity

  • Propanamide Derivatives : Compound 18 (phenylpiperazine-propanamide) showed superior cytotoxicity to compound 19 (2-methoxyphenyl-propanamide), emphasizing the role of substituent electronic properties .
  • Imidazopyridazine vs.

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